2-{4-[1-(4,6-dimethylpyrimidin-2-yl)-6-hydroxy-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy}acetamide
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Overview
Description
2-{4-[1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-2-METHOXYPHENOXY}ACETAMIDE is a complex organic compound that features a unique structure combining pyrimidine, pyrazole, and phenoxyacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-2-METHOXYPHENOXY}ACETAMIDE typically involves multiple steps, starting with the preparation of the core structures. The key steps include:
Formation of the Pyrimidine Core: This can be achieved by reacting 2,4-dimethylpyrimidine with appropriate reagents under controlled conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine derivatives with β-ketonitriles in the presence of catalysts like p-toluenesulfonic acid.
Coupling Reactions: The final step involves coupling the pyrimidine and pyrazole derivatives with 2-methoxyphenoxyacetic acid under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{4-[1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-2-METHOXYPHENOXY}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{4-[1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-2-METHOXYPHENOXY}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmaceuticals: The compound is explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: Its unique chemical structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-2-METHOXYPHENOXY}ACETAMIDE involves interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Pyrazole Derivatives: Compounds with pyrazole rings are known for their diverse pharmacological properties.
Uniqueness
2-{4-[1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-2-METHOXYPHENOXY}ACETAMIDE is unique due to its combination of pyrimidine, pyrazole, and phenoxyacetamide moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H24N6O4 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-[4-[1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C22H24N6O4/c1-11-7-12(2)25-22(24-11)28-21-20(13(3)27-28)15(9-19(30)26-21)14-5-6-16(17(8-14)31-4)32-10-18(23)29/h5-8,15H,9-10H2,1-4H3,(H2,23,29)(H,26,30) |
InChI Key |
FRRYQZDPBNEFAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C3=C(C(CC(=O)N3)C4=CC(=C(C=C4)OCC(=O)N)OC)C(=N2)C)C |
Origin of Product |
United States |
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